Ethyl 3-[(hydroxymethyl)amino]butanoate
Description
Ethyl 3-[(hydroxymethyl)amino]butanoate is a specialized ester derivative featuring a hydroxymethyl-substituted amino group at the β-position of the butanoate backbone. For example, similar compounds such as ethyl 4-((3-((tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate are synthesized via Boc-protected amine intermediates and subsequent ester modifications .
Properties
CAS No. |
62230-18-6 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethylamino)butanoate |
InChI |
InChI=1S/C7H15NO3/c1-3-11-7(10)4-6(2)8-5-9/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
YYSPWMJELNYZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)NCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(hydroxymethyl)amino]butanoate can be synthesized through the esterification of 3-[(hydroxymethyl)amino]butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(hydroxymethyl)amino]butanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 3-[(hydroxymethyl)amino]butanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-[(hydroxymethyl)amino]butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(hydroxymethyl)amino]butanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[(hydroxymethyl)amino]butanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may be metabolized to release 3-[(hydroxymethyl)amino]butanoic acid, which can then participate in various biochemical reactions. The ester group allows for controlled release and targeted delivery of the active compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations and Physicochemical Properties
The substitution pattern on the butanoate backbone significantly influences the physical and chemical properties of these compounds. Below is a comparative overview:
Table 1: Key Comparisons of Ethyl 3-[(Hydroxymethyl)Amino]Butanoate and Analogous Compounds
*Molecular weight calculated based on structural analysis.
Key Observations :
- Hydroxymethylamino vs. This difference may limit its use in peptide-like syntheses compared to the hydroxymethylamino derivative .
- Acetyl vs. Hydroxymethylamino Substituents: Ethyl 2-acetyl-3-methylbutanoate (C₉H₁₆O₃) is bulkier due to the acetyl group, which could reduce solubility in polar solvents but enhance stability in hydrophobic environments, making it suitable for lipid-based drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
